![molecular formula C13H11N2O3S+ B12331498 Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)-](/img/structure/B12331498.png)
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with additional functional groups that enhance its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- typically involves multi-step reactions. One common method includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . These reactions are carried out under specific conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts such as copper sulfate and sodium ascorbate are often employed to facilitate the reactions .
化学反応の分析
Types of Reactions
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth . By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different functional groups that alter their chemical and biological properties.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with a fused ring system similar to Thieno[2,3-d]pyrimidines.
Uniqueness
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)- is unique due to its specific functional groups that enhance its reactivity and biological activity. Its ability to inhibit key enzymes and pathways involved in disease processes makes it a valuable compound for therapeutic development.
特性
分子式 |
C13H11N2O3S+ |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
1-benzyl-3-hydroxy-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C13H11N2O3S/c16-11-10-6-7-19-12(10)14(13(17)15(11)18)8-9-4-2-1-3-5-9/h1-7,10,18H,8H2/q+1 |
InChIキー |
AIJRVRKXFOBWLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=C3C(C=CS3)C(=O)N(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




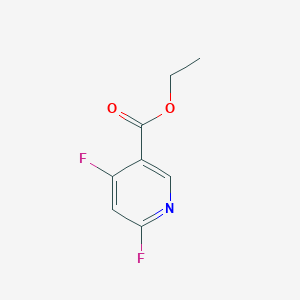

![6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12331442.png)

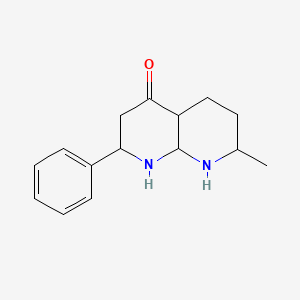
![3H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B12331455.png)
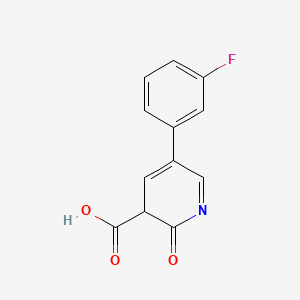
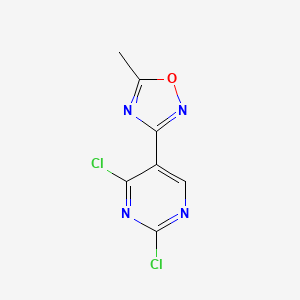
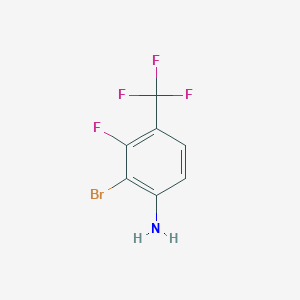
![[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12331470.png)


